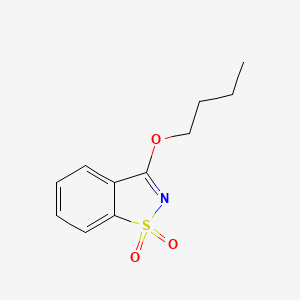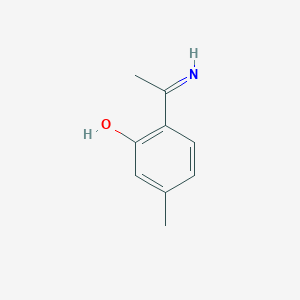
6-(1-Aminoethylidene)-3-methylcyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-Aminoethylidene)-3-methylcyclohexa-2,4-dien-1-one is an organic compound with a unique structure that includes an aminoethylidene group and a methylcyclohexa-dienone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Aminoethylidene)-3-methylcyclohexa-2,4-dien-1-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a methylcyclohexa-dienone derivative with an aminoethylidene precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient production processes .
Análisis De Reacciones Químicas
Types of Reactions
6-(1-Aminoethylidene)-3-methylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The aminoethylidene group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selective reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the aminoethylidene moiety .
Aplicaciones Científicas De Investigación
6-(1-Aminoethylidene)-3-methylcyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-(1-Aminoethylidene)-3-methylcyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in metabolic and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1-Aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione
- 3-(1-Aminoethylidene)quinoline-2,4(1H,3H)-dione
Uniqueness
6-(1-Aminoethylidene)-3-methylcyclohexa-2,4-dien-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of properties that can be exploited for various applications .
Propiedades
Número CAS |
91069-58-8 |
|---|---|
Fórmula molecular |
C9H11NO |
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
2-ethanimidoyl-5-methylphenol |
InChI |
InChI=1S/C9H11NO/c1-6-3-4-8(7(2)10)9(11)5-6/h3-5,10-11H,1-2H3 |
Clave InChI |
HTORXXVWATYYRY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(=N)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


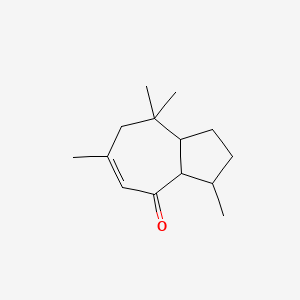

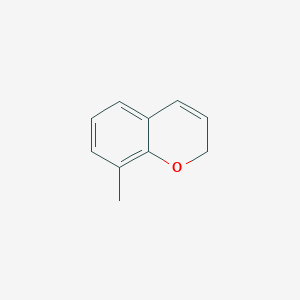

![Methyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate](/img/structure/B14374185.png)
![6-Methyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14374186.png)

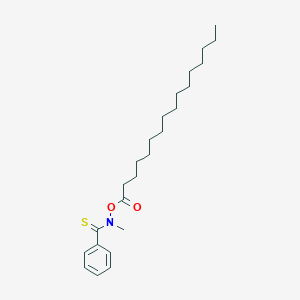
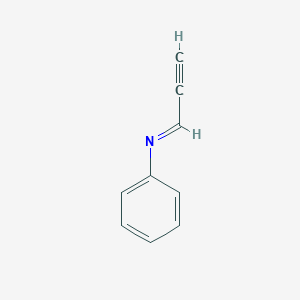


![5-Methyl-3-[(morpholin-4-yl)methyl]oxolan-2-one](/img/structure/B14374236.png)

